(9H-Fluoren-9-yl)methyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate
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Overview
Description
(9H-Fluoren-9-yl)methyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a pyrrolidine ring. This compound is often used in peptide synthesis due to its ability to protect amino acids during the synthesis process.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (9H-Fluoren-9-yl)methyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the following steps:
Protection of the Hydroxyl Group: The hydroxyl group on the pyrrolidine ring is protected using a tert-butyl group.
Fmoc Protection: The Fmoc group is introduced by reacting the protected pyrrolidine with (9H-Fluoren-9-yl)methyl chloroformate in the presence of a base such as triethylamine.
Deprotection: The tert-butyl group is removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large reactors are used to carry out the reactions in batches.
Purification: The product is purified using techniques such as crystallization or chromatography to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(9H-Fluoren-9-yl)methyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The Fmoc group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) are used.
Reduction: Reagents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are used.
Substitution: Bases such as triethylamine or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) are commonly used.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
(9H-Fluoren-9-yl)methyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate has several scientific research applications:
Chemistry: Used in peptide synthesis as a protecting group for amino acids.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Used in the synthesis of complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of (9H-Fluoren-9-yl)methyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves:
Protecting Group: The Fmoc group protects the amino acid during peptide synthesis, preventing unwanted reactions.
Deprotection: The Fmoc group can be removed under basic conditions, revealing the free amino group for further reactions.
Comparison with Similar Compounds
Similar Compounds
- (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
- (2R,4R)-4-Alloc-amino-1-Fmoc-pyrrolidine-2-carboxylic acid
- (S)-1-fmoc-3-pyrrolidinol
- Fmoc-O-tert-butyl-D-trans-4-hydroxyproline
Uniqueness
(9H-Fluoren-9-yl)methyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and the presence of both hydroxyl and Fmoc protecting groups, making it highly versatile in peptide synthesis and other organic synthesis applications .
Properties
Molecular Formula |
C20H21NO4 |
---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
9H-fluoren-9-ylmethyl (2S,4R)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C20H21NO4/c22-11-13-9-14(23)10-21(13)20(24)25-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,13-14,19,22-23H,9-12H2/t13-,14+/m0/s1 |
InChI Key |
SCXXARDQPGZAJU-UONOGXRCSA-N |
Isomeric SMILES |
C1[C@H](CN([C@@H]1CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Canonical SMILES |
C1C(CN(C1CO)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origin of Product |
United States |
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